molecular formula C6H6FNO4S B2845633 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 2138238-83-0

4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2845633
CAS No.: 2138238-83-0
M. Wt: 207.18
InChI Key: LFCRHVWPXJOUDB-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C6H6FNO4S and its molecular weight is 207.18. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid are proteins, specifically amino acid residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine . These residues are found in various enzymes and proteins, playing crucial roles in numerous biochemical processes.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins it targets. For example, if the compound targets a protease (an enzyme that breaks down proteins), it could impact protein degradation pathways .

Pharmacokinetics

Sulfonyl fluorides are generally known for their biocompatibility and aqueous stability , which suggests that they could have favorable ADME properties

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins it targets and modifies. For instance, if it inhibits a protease, it could prevent the breakdown of certain proteins, potentially leading to an accumulation of those proteins in the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the reactivity of the sulfonyl fluoride group . Additionally, factors such as temperature and the presence of other chemicals could also influence the compound’s stability and reactivity .

Properties

IUPAC Name

4-fluorosulfonyl-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCRHVWPXJOUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138238-83-0
Record name 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
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